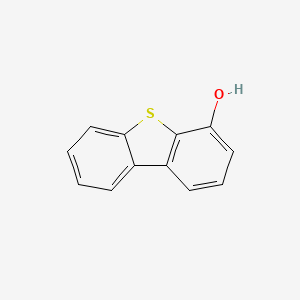

4-Hydroxydibenzothiophene

Description

4-Hydroxydibenzothiophene (CAS: 24444-75-5) is a heterocyclic aromatic compound featuring a dibenzothiophene core with a hydroxyl group at the 4-position. This compound is primarily utilized as a building block in pharmaceutical synthesis and materials science due to its electron-rich structure and reactivity. High-purity 4-hydroxydibenzothiophene (≥99%) is commercially available, with storage recommendations at low temperatures to ensure stability .

Properties

IUPAC Name |

dibenzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWJLQUFMWZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179204 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24444-75-5 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxydibenzothiophene involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method includes the reaction of thiophenol with an equimolar amount of o-chloro-o-bromophenol at high temperatures (550-580°C) in an inert gas atmosphere . This reaction yields 4-Hydroxydibenzothiophene along with side products such as phenol and o-mercaptophenol.

Industrial Production Methods: While specific industrial production methods for 4-Hydroxydibenzothiophene are not extensively documented, the high-temperature synthesis methods mentioned above can be scaled up for industrial applications. The use of flow systems and inert gas atmospheres are crucial for maintaining the reaction conditions and ensuring the purity of the final product .

Chemical Reactions Analysis

Pechmann Condensation Reactions

4-Hydroxydibenzothiophene undergoes Pechmann condensation with β-keto esters under acidic conditions to form coumarin derivatives. Key examples include:

Reaction with Ethyl Acetoacetate

-

Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub>, room temperature, 8 hours.

-

Product : 4-Methyl-2H-benzo thieno[3,2-h]chromen-2-one (Compound 2 ).

-

Structural Confirmation :

Reaction with Ethyl 2-Chloroacetoacetate

-

Conditions : Same as above.

-

Product : 3-Chloro-4-methyl-2H-benzo thieno[3,2-h]chromen-2-one (Compound 3 ).

-

Structural Confirmation :

Reaction with 2-Hydroxydibenzofuran

-

Conditions : Pechmann condensation with ethyl 2-chloroacetoacetate.

-

Product : Benzopsoralen analogue (Compound 4 ).

-

Key Features :

Reaction with 2-Hydroxycarbazole

-

Product : Carbazole-based benzopsoralen (Compound 5 ).

-

Structural Data :

Biodegradation and Environmental Reactions

4-HDBT is metabolized via enzymatic oxidation in microbial systems:

Dioxygenase-Mediated Hydroxylation

-

Enzyme : Extradiol dioxygenases (e.g., from Pseudomonas spp.) .

-

Reaction : Hydroxylation at position 2 or 3, forming dihydrodiol derivatives.

-

Analytical Data :

Molecular Docking Studies

-

Haem Cofactor Interaction :

Thermodynamic Parameters

Scientific Research Applications

Environmental Chemistry

4-HDBT has been studied for its role in the degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. It acts as a potential intermediate in the bioremediation processes, aiding in the breakdown of more complex organic pollutants.

Case Study: Biodegradation Pathways

A study published in Environmental Science & Technology explored the microbial degradation pathways of dibenzothiophene derivatives, including 4-HDBT. The findings indicated that specific bacterial strains could metabolize 4-HDBT effectively, leading to reduced toxicity in contaminated soils .

Organic Synthesis

In organic synthesis, 4-HDBT serves as a valuable building block for synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it an attractive target for synthetic chemists.

Data Table: Synthesis Routes

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Hydroxylation | 85 | High selectivity |

| Electrophilic substitution | 75 | Versatile for further derivatization |

Material Science

Research indicates that 4-HDBT can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its presence can improve the performance of polymers used in various industrial applications.

Case Study: Polymer Composites

A recent investigation into polymer composites highlighted that incorporating 4-HDBT into epoxy resins resulted in improved thermal stability and mechanical properties. The study demonstrated that composites with 10% 4-HDBT exhibited a significant increase in tensile strength compared to controls .

Toxicology Studies

Studies have also focused on the toxicological effects of 4-HDBT, particularly its impact on liver function and potential carcinogenicity. Understanding these effects is crucial for assessing safety in applications involving this compound.

Data Table: Toxicological Profile

| Endpoint | Result |

|---|---|

| Liver Weight Increase | Significant at high doses |

| Histopathology Findings | Hepatocyte hypertrophy observed |

Mechanism of Action

The mechanism of action of 4-Hydroxydibenzothiophene involves its interaction with various molecular targets and pathways. In biodesulfurization, for instance, the compound undergoes enzymatic cleavage of the carbon-sulfur bond, facilitated by specific bacterial enzymes . This process is crucial for reducing sulfur content in fossil fuels and minimizing environmental pollution.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

4-Hydroxybenzothiophene

- Structure : A benzothiophene derivative with a hydroxyl group at the 4-position.

- Applications : Serves as a precursor for antidiabetic agents like 5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-7-benzothiophenylmethyl]-2,4-thiazolidinedione .

- Synthesis : Patented methods by Hoffmann-La Roche emphasize fewer steps and milder conditions compared to older cyclocarbonylation routes requiring high catalyst loadings .

4-Hydroxybenzoic Acid

- Structure : A benzoic acid derivative with a hydroxyl group at the 4-position (CAS: 99-96-7).

- Properties : Widely used in preservatives and R&D. Classified under hydroxybenzoic acid derivatives, it exhibits distinct solubility and acidity compared to sulfur-containing analogues like 4-hydroxydibenzothiophene .

4-Hydroxycarbazole

- Structure : A carbazole derivative hydroxylated at the 4-position.

Physicochemical Properties

Mutagenicity

- In comparative studies, 4-hydroxydibenzothiophene exhibited lower mutagenic frequency in CHO cells than 4-hydroxycarbazole but higher than 1-hydroxydibenzothiophene. This highlights the role of substitution patterns in toxicity .

- Methyl-substituted carbazoles showed marginally higher mutagenicity than methyl-substituted dibenzothiophenes, further underscoring structural influences .

Pharmacological Potential

4-Hydroxydibenzothiophene

- Limited synthetic details are available in the provided evidence, but its commercial availability suggests established protocols, likely involving direct hydroxylation or coupling reactions .

4-Hydroxybenzothiophene

Key Research Findings

Substitution Position Matters : The mutagenicity of hydroxy-substituted dibenzothiophenes and carbazoles varies significantly with substitution position, emphasizing the need for precise structural design in drug development .

Synthetic Efficiency : Modern synthetic routes for 4-hydroxybenzothiophene prioritize efficiency and mild conditions, reflecting trends in green chemistry .

Diverse Applications : Hydroxylated aromatic compounds span pharmaceuticals (e.g., antidiabetic agents), preservatives, and materials science, driven by their tunable electronic properties .

Biological Activity

4-Hydroxydibenzothiophene (CASRN 24444-75-5) is a compound derived from dibenzothiophene, which has garnered attention due to its potential biological activities. This article explores the biological activity of 4-hydroxydibenzothiophene, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Cell Proliferation Inhibition

Research indicates that 4-hydroxydibenzothiophene exhibits significant anti-proliferative effects against various cancer cell lines. A study synthesized several analogues of this compound and evaluated their effects on the MDA MB231 (breast cancer), HeLa (cervical cancer), and TCC-SUP (bladder cancer) cell lines. The results demonstrated that these compounds effectively inhibited cell growth, with IC50 values indicating potent activity even at low concentrations (0.5 mM) .

Table 1: Anti-Proliferative Activity of 4-Hydroxydibenzothiophene Analogues

| Compound | Cell Line | GI50 (mM) |

|---|---|---|

| 2 | MDA MB231 | 0.5 |

| 10 | TCC-SUP | 0.7 |

| 4 | MDA MB231 | 0.6 |

| 3 | TCC-SUP | 1.2 |

The study concluded that compounds interacting with the haem group of CYP2A6 were particularly effective in inhibiting cell proliferation, suggesting a mechanism involving apoptosis and cell cycle interference .

The anti-cancer properties of 4-hydroxydibenzothiophene are hypothesized to be linked to its interaction with cytochrome P450 enzymes, particularly CYP2A6. Molecular docking studies revealed that effective compounds form hydrogen bonds with key residues in the enzyme's active site, enhancing their inhibitory effects on tumor cell proliferation .

Mutagenic Potential

Further investigations into the mutagenicity of hydroxylated dibenzothiophenes, including 4-hydroxydibenzothiophene, have been conducted using the CHO/HGPRT mutation assay. Results indicated varying degrees of mutagenic activity, which raises concerns regarding the safety profile of this compound in therapeutic applications .

Toxicological Assessments

Toxicological studies have assessed the effects of dibenzothiophene derivatives on animal models. For instance, administration of dibenzothiophene at doses of 10 mg/kg-day resulted in significant reductions in motor activity and alterations in coagulation parameters such as prothrombin time and activated partial thromboplastin time . These findings suggest that while 4-hydroxydibenzothiophene may exhibit beneficial biological activities, it also poses potential risks that necessitate careful evaluation.

Environmental Impact Studies

Research has also focused on the environmental implications of dibenzothiophenes, particularly their persistence and bioaccumulation in aquatic ecosystems. A case study involving juvenile Chinook salmon highlighted the accumulation of dibenzothiophene derivatives in fish tissues and their correlation with adverse biological effects . This underscores the importance of assessing both therapeutic benefits and ecological risks associated with chemical compounds like 4-hydroxydibenzothiophene.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.